3-(Methylamino)pyridine-2-carboxamide
Description
Properties
CAS No. |
103976-53-0 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11) |
InChI Key |
XUNMNUHIFGQPAG-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=CC=C1)C(=O)N |
Canonical SMILES |
CNC1=C(N=CC=C1)C(=O)N |
Synonyms |
2-Pyridinecarboxamide,3-(methylamino)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 3 Methylamino Pyridine 2 Carboxamide
Established Synthetic Routes to Pyridine-2-carboxamide Derivatives
The formation of the pyridine-2-carboxamide core relies on fundamental organic reactions, primarily focusing on the creation of the amide bond and the introduction of substituents onto the pyridine (B92270) ring.
Amidation and Related Coupling Reactions
The most direct method for constructing the carboxamide functional group is through amidation. This typically involves the reaction of a pyridine-2-carboxylic acid derivative with an appropriate amine.
Acid Chloride Method: A classic and efficient route involves the conversion of a pyridine-2-carboxylic acid to its more reactive acid chloride. For instance, 2,6-pyridinedicarbonyl dichloride can be reacted with amino acid esters in the presence of a base like triethylamine (B128534) to yield the corresponding bis-carboxamide derivatives. nih.govmdpi.comnih.gov This method is broadly applicable for creating N-substituted pyridine-2-carboxamides.
Peptide Coupling Reagents: Modern synthetic chemistry often employs coupling agents to facilitate amide bond formation directly from the carboxylic acid, avoiding the harsh conditions sometimes required for acid chloride formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are used to couple carboxylic acids with amines under mild conditions. acs.org For example, a substituted thieno[2,3-b]pyridine-2-carboxylic acid can be coupled with various amines using HATU and a base such as DIPEA (N,N-Diisopropylethylamine). acs.org
From Hydrazides: An alternative pathway involves the reaction of pyridine carbohydrazides with amines. This transformation can be mediated by reagents like tert-butyl hydroperoxide (TBHP) in water, which generates pyridine acyl radicals that subsequently couple with primary, secondary, or tertiary amines. rsc.org An electrochemical approach, using KI as a mediator, can also achieve this transformation under green conditions. rsc.org
A summary of common amidation starting materials is presented below.
| Starting Material | Reagent(s) | Product | Reference(s) |
| Pyridine-2-carbonyl chloride | Amine, Base (e.g., Triethylamine) | Pyridine-2-carboxamide | nih.gov, mdpi.com, nih.gov |
| Pyridine-2-carboxylic acid | Amine, Coupling Agent (e.g., HATU) | Pyridine-2-carboxamide | acs.org |
| Pyridine-2-carbohydrazide | Amine, TBHP or Electrochemical conditions | Pyridine-2-carboxamide | rsc.org, rsc.org |
Amination Strategies on Pyridine Ring Systems
Introducing the 3-amino group is a critical step toward the target molecule. This can be achieved either by starting with a pre-functionalized pyridine or by adding the amino group to the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr): The direct substitution of a leaving group (e.g., a halogen) on the pyridine ring by an amine or ammonia (B1221849) is a common strategy. While the pyridine ring is electron-deficient, SNAr reactions can be challenging. researchgate.net However, the presence of an electron-withdrawing group, such as the carboxamide at the C-2 position, can activate the ring towards nucleophilic attack, potentially facilitating the amination at the C-3 position if a suitable leaving group is present. The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I. researchgate.net
Reduction of Nitro Groups: A reliable method for introducing an amino group is through the reduction of a corresponding nitro-pyridine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is an effective way to convert a 3-nitropyridine (B142982) derivative to the desired 3-aminopyridine (B143674). nih.gov
From Halogenated Precursors: A modern approach involves the selective halogenation of the pyridine ring, followed by a cross-coupling reaction. A recently developed method allows for the highly regioselective halogenation of the C-3 position of a wide range of pyridines by temporarily opening the pyridine ring to form a Zincke imine intermediate, which then undergoes selective halogenation before ring-closing. nih.govchemrxiv.org The resulting 3-halopyridine is a versatile intermediate for introducing the amino group via transition metal-catalyzed reactions like the Buchwald-Hartwig amination.
A specific route to a related compound, 3-methylaminopyridine-2-carboxaldehyde thiosemicarbazone, starts with the alkylation of 3-amino-2-(1,3-dioxolan-2-yl)pyridine to form the 3-methylamino derivative, showcasing the feasibility of N-alkylation on the 3-amino precursor. nih.gov
Convergent and Divergent Synthetic Approaches Applicable to the 3-(Methylamino)pyridine-2-carboxamide Scaffold
The synthesis of this compound and its analogs can be designed using either convergent or divergent strategies.
Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then combined in the final stages. A one-step procedure for generating highly substituted pyridines involves the reaction of N-vinyl amides with alkynes, mediated by trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. acs.org This method constructs the pyridine ring in a single, convergent step from non-pyridine precursors.
Divergent Synthesis: A divergent strategy begins with a common core structure which is then elaborated into a library of related compounds. The 3-aminopyridine-2-carboxamide (B1253797) scaffold is an ideal starting point for such an approach. nih.govchemimpex.com From the intermediate 3-aminopyridine-2-carboxylic acid or its ester, a variety of analogs can be generated. The carboxylic acid can be converted into a wide range of amides using different amines (as described in section 2.1.1), while the 3-amino group can be alkylated to produce the target 3-methylamino group or other N-substituted derivatives. nih.gov This divergent methodology is highly efficient for exploring the structure-activity relationships of this class of compounds.
Catalytic Transformations in Pyridine Carboxamide Synthesis
Catalysis offers powerful tools for the synthesis and functionalization of pyridine carboxamides, often providing milder reaction conditions and improved selectivity.
Transition Metal-Catalyzed Coupling Reactions
Palladium, copper, and other transition metals are extensively used to form key bonds in the synthesis of pyridine derivatives. nih.govresearchgate.netelsevier.com
Carbonylation: A carboxamide group can be directly introduced onto a pyridine ring from a halo-pyridine precursor via a palladium-catalyzed carbonylation reaction. nih.gov This process involves the reaction of a halopyridine with carbon monoxide and an amine in the presence of a palladium catalyst to form the corresponding pyridine carboxamide. This method is particularly useful for late-stage functionalization.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are powerful for creating C-C bonds. For example, a 3-bromothieno[3,2-b]pyridine-2-carboxylate can be coupled with various aryl or heteroaryl boronic acids using a palladium catalyst to generate a library of 3-aryl derivatives. nih.govmdpi.com Similarly, after selective 3-halogenation of a pyridine-2-carboxamide, a methylamino group could potentially be installed via a Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with an aryl halide. researchgate.net
Below is a table summarizing key transition metal-catalyzed reactions for pyridine functionalization.
| Reaction Type | Catalyst System (Example) | Transformation | Reference(s) |
| Carbonylation | Palladium catalyst | Ar-I + CO + R₂NH → Ar-CONR₂ | nih.gov |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Ar-Br + R-B(OH)₂ → Ar-R | nih.gov, mdpi.com |
| Buchwald-Hartwig Amination | Palladium catalyst, Ligand | Ar-X + RNH₂ → Ar-NHR | researchgate.net |
| C-H Arylation | Copper catalyst | Pyridine N-oxide + Arylboronic ester → 2-Arylpyridine | nih.gov |
Organocatalytic Methods
Organocatalysis provides a metal-free alternative for synthesizing and functionalizing pyridine rings.
Photochemical Organocatalysis: A novel photochemical method utilizes a dithiophosphoric acid as an organocatalyst for the functionalization of pyridines. researchgate.netrecercat.cat This catalyst performs multiple roles: it acts as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor. The resulting pyridinyl radical can then couple with other radicals, enabling unique C-H functionalization pathways that are distinct from classical Minisci reactions. researchgate.netrecercat.cat
Phosphorus-Catalyzed Amide Synthesis and Activation: An organophosphorus catalyst has been shown to drive a three-component condensation of an amine, a carboxylic acid, and a pyridine N-oxide to generate 2-amidopyridines. nih.gov This auto-tandem catalytic cascade unites both amide synthesis and its subsequent activation for functionalization in a single pot, offering a convergent and efficient route to substituted amidopyridines. nih.gov
Non-Conventional Synthetic Techniques
Modern synthetic chemistry increasingly relies on non-conventional energy sources and reactor technologies to enhance reaction efficiency, safety, and scalability. For a molecule like this compound, techniques such as microwave-assisted synthesis and flow chemistry present compelling advantages over traditional batch processing.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction time, increased product yields, and improved purity profiles compared to conventional heating methods. nih.gov The application of microwave energy for the synthesis of pyridine carboxamides and their analogues is well-documented, suggesting a viable pathway for the efficient production of this compound.
A plausible microwave-assisted route would involve the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 3-chloro- or 3-fluoropyridine-2-carboxamide, with methylamine (B109427). Research on the synthesis of analogous 3-(benzylamino)pyrazine-2-carboxamides demonstrated that microwave irradiation at 140 °C could reduce the reaction time from 15 hours (conventional heating) to just 30 minutes. mdpi.com Similarly, rapid, microwave-assisted preparations of other functionalized pyridine-2-carboxamide derivatives have been successfully developed. researchgate.net
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another powerful method for forming C-N bonds. Microwave-assisted protocols for this reaction have been shown to be exceptionally efficient, achieving double amination of aryl bromides in as little as 30 minutes, a significant acceleration from the typical 24-hour reaction time under conventional heating. nih.gov This approach could be readily adapted for the coupling of 3-bromopyridine-2-carboxamide with methylamine.
Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocyclic Carboxamides
| Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines, Pyridine, Methanol | 140 °C, 30 min, MW | 3-(Benzylamino)pyrazine-2-carboxamides | ~70% | mdpi.com |
| 1,4-Dibromobenzene | Phenoxazine, Pd₂(dba)₃, XPhos, t-BuONa, Toluene | 150 °C, 30 min, 300 W MW | Di-aminated Product | 86% | nih.gov |
| 3-Amino-3-thioxopropanamide | Ethyl acetoacetate, Ethanolic KOH | 140 °C, 15 min, 500 W MW | 6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | > Method A | nih.gov |
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved reproducibility, and straightforward scalability.
While specific flow chemistry applications for the synthesis of this compound have not been reported, the synthesis of related structures has been successfully transferred to continuous flow platforms. For instance, the Bohlmann-Rahtz pyridine synthesis has been adapted for use in a microwave flow reactor, combining the benefits of both technologies to achieve high yields of trisubstituted pyridines in a single step without the isolation of intermediates. researchgate.net
A potential flow synthesis of this compound could be designed based on the amination of a 3-halopyridine-2-carboxamide precursor. The reagents would be continuously pumped and mixed, then passed through a heated and pressurized reactor coil. This setup allows for the use of superheated solvents, significantly accelerating the reaction rate in a safe and controlled manner. Furthermore, a palladium-catalyzed denitrogenative carbonylation of benzotriazinones to form phthalic diamides has been successfully scaled up using a continuous-flow protocol, demonstrating the feasibility of complex, multi-component reactions, including those involving gaseous reagents, in a flow environment. acs.org
Table 2: Advantages of Flow Chemistry for Pyridine Carboxamide Synthesis
| Feature | Advantage | Rationale |
|---|---|---|
| Safety | Enhanced | Small reaction volumes minimize risks associated with exothermic events or handling hazardous reagents. Enables use of high temperatures and pressures. |
| Scalability | Simplified | Production is scaled by running the system for longer periods, avoiding the challenges of scaling up batch reactors. researchgate.net |
| Control | Precise | Superior control over temperature, residence time, and stoichiometry leads to higher selectivity and yields. |
| Efficiency | Increased | Rapid heat and mass transfer accelerate reactions. Automation allows for high-throughput screening of reaction conditions. |
| Reproducibility | High | Consistent reaction environment ensures reliable and reproducible results between runs and at different scales. |
Synthetic Development of Functionalized this compound Analogs
The development of functionalized analogs of a core structure is crucial for exploring structure-activity relationships in medicinal chemistry. The this compound scaffold can be readily modified at several positions, including the methylamino group, the amide nitrogen, and the pyridine ring itself.
A significant body of work on the synthesis of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides provides a direct template for creating analogs of the target compound. nih.govresearchgate.net In these studies, a series of analogs were prepared by reacting N-alkyl-3-chloropyrazine-2-carboxamide precursors with various primary alkylamines (from methylamine to octylamine). This modular approach allows for the systematic variation of the alkyl chain length at the 3-amino position to tune properties like lipophilicity. nih.govresearchgate.net A similar strategy could be applied to a 3-chloropyridine-2-carboxamide (B58571) core to generate a library of 3-(alkylamino) analogs.
Furthermore, derivatization of the amide group offers another route to diverse analogs. For example, starting from pyridine-2,6-dicarbonyl dichloride, a variety of linear and macrocyclic dicarboxamides have been synthesized by reaction with different amino esters and hydrazides. mdpi.comnih.gov This highlights the versatility of the carboxamide group for further chemical modification. The synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides with various N-aryl substituents demonstrates the feasibility of introducing aromatic groups on the amide nitrogen. acs.org
Table 3: Selected Examples of Functionalized Pyridine/Pyrazine-2-Carboxamide Analogs
| Core Structure | R¹ (on Amide N) | R² (on 3-Amino N) | Compound Name | Reference |
|---|---|---|---|---|
| Pyrazine-2-carboxamide | -CH₃ | -C₆H₁₃ | 3-(Hexylamino)-N-methylpyrazine-2-carboxamide | nih.gov |
| Pyrazine-2-carboxamide | -CH₃ | -C₇H₁₅ | 3-(Heptylamino)-N-methylpyrazine-2-carboxamide | nih.gov |
| Pyrazine-2-carboxamide | -CH₃ | -C₈H₁₇ | 3-(Octylamino)-N-methylpyrazine-2-carboxamide | nih.gov |
| Pyrazine-2-carboxamide | -C₂H₅ | -CH₃ | 3-(Methylamino)-N-ethylpyrazine-2-carboxamide | nih.gov |
| Thieno[2,3-b]pyridine-2-carboxamide | -4-Fluorophenyl | -H | 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | acs.org |
Chemical Reactivity and Transformation Mechanisms of 3 Methylamino Pyridine 2 Carboxamide Systems
Reactivity of the Pyridine (B92270) Nitrogen Atom
The pyridine nitrogen atom in the 3-(methylamino)pyridine-2-carboxamide scaffold is expected to exhibit characteristic basicity, making it susceptible to protonation and coordination with metal ions. Studies on simpler 3-aminopyridines and related pyridine carboxamides confirm this general reactivity.
Protonation and Metal Coordination: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is therefore available for bonding with electrophiles. reddit.com In 3-aminopyridine (B143674), the ring nitrogen is the more basic site compared to the exocyclic amino group. reddit.com It readily forms complexes with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II), where it acts as a ligand. scirp.orgelsevierpure.comresearchgate.net In these complexes, the 3-aminopyridine can act as a terminal or a bridging ligand, connecting metal centers into polymeric chains. elsevierpure.comresearchgate.net For instance, complexes such as [Co(3-ampy)4(NCS)2] and mer-[Co(3-ampy)3(N3)3] demonstrate terminal coordination through the pyridine nitrogen. researchgate.net It is reasonable to infer that this compound would coordinate to metal centers in a similar fashion, likely utilizing the pyridine nitrogen and potentially the carboxamide oxygen to form chelate rings. nih.govresearchgate.net
N-Alkylation and N-Oxidation: The pyridine nitrogen can be alkylated. For example, pyridine carboxamides react with sultones to yield zwitterionic sulfonate compounds. mdpi.com While no specific examples exist for this compound, this reactivity is a general feature of pyridines. Similarly, N-oxidation of the pyridine ring is a common transformation. In the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, oxidation with m-chloroperoxybenzoic acid (MCPBA) yields the corresponding pyridine N-oxide. acs.org However, in other oxidative reactions, such as the oxidative dimerization of thienopyridine analogs with sodium hypochlorite (B82951), the pyridine nitrogen was found to be unreactive. acs.orgnih.gov
Transformations Involving the Carboxamide Moiety
The carboxamide functional group is a versatile moiety capable of undergoing several transformations, although specific examples for this compound are not documented.
Hydrolysis and Reduction: General chemical principles suggest the carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 3-(methylamino)pyridine-2-carboxylic acid, under acidic or basic conditions. Reduction of the carboxamide would yield the corresponding aminomethylpyridine. However, no studies detailing these specific transformations for the target molecule were found.
Dehydration to Nitriles: The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. orgoreview.com A plethora of reagents have been developed for this purpose, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and more modern methods like the Appel reaction using triphenylphosphine (B44618) and a halogen source. orgoreview.comresearchgate.netorganic-chemistry.orgrsc.org For instance, a catalytic Appel-type dehydration using Ph₃PO, oxalyl chloride, and triethylamine (B128534) has been shown to be highly efficient for a broad range of amides. organic-chemistry.org While these methods are generally applicable, their use on this compound has not been specifically reported.
Cyclization Reactions: The ortho-positioning of the amino and carboxamide groups on the pyridine ring suggests potential for intramolecular cyclization reactions. For example, treatment of piperidine (B6355638) carboxamides with chlorocarbonylsulfenyl chloride can lead to the formation of cyclic oxathiazol-2-ones, although under certain conditions, dehydration to the nitrile is a competing side reaction. researchgate.net
Reactions at the 3-Methylamino Position
The secondary amine at the 3-position is a key site for derivatization, allowing for the introduction of various substituents.
N-Acylation and Further N-Alkylation: The 3-methylamino group is expected to undergo acylation with acyl chlorides or anhydrides to form the corresponding N-acyl-N-methylamino derivatives. In a study on 3-amino-4-methylpyridines, the amino group was readily acylated with trifluoroacetic anhydride (B1165640) (TFAA) as a prelude to cyclization. chemrxiv.org Further alkylation at this nitrogen is also theoretically possible. Research on 2-azidobenzamide showed that attempted N-alkylation could lead to complex rearrangements and cyclizations, indicating that such reactions on substituted aminopyridines can be intricate. acs.org
Reaction with Aldehydes: The amino group can participate in condensation reactions. For instance, the primary amino group of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one reacts with aromatic aldehydes to form Schiff bases, which can subsequently be reduced to the corresponding 3-(arylmethylamino) derivatives. nih.gov A similar reaction pathway could be envisioned for this compound.
Oxidative Chemical Transformations
Oxidative reactions can lead to complex and often synthetically useful molecular architectures.
Mechanistic Studies of Oxidative Dimerization and Functionalization
The most detailed oxidative studies in a related class of compounds are on the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides . acs.orgnih.gov Treatment of these compounds with sodium hypochlorite (bleach) does not lead to simple N-oxidation but to an unusual dimerization involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds. acs.org Two potential mechanistic pathways have been proposed, both involving initial N-chlorination followed by either a radical-based or an ionic cascade of events to form a complex polyheterocyclic system. nih.gov It is important to note that these studies were performed on a thienopyridine system, and the reactivity of the simpler pyridine analog may differ significantly.
Iron-catalyzed C-H oxidative functionalization is another relevant area. Studies have shown that iron complexes can catalyze the oxidation of N-protected amino acid derivatives, though these systems are not directly analogous to this compound. nih.govrsc.org
Regioselectivity and Stereoselectivity in Oxidation Reactions
In the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the reaction is highly regio- and stereoselective, yielding only one of eight possible enantiomeric pairs. acs.orgnih.gov This selectivity is dictated by the reaction conditions, particularly the solvent used. This highlights that if such a reaction were possible on this compound, the stereochemical outcome would likely be a critical aspect to control. For the target molecule, selective oxidation could potentially occur at the pyridine nitrogen (N-oxide formation), the methylamino group, or the pyridine ring itself, but no studies have investigated this.
Derivatization and Functional Group Interconversion Strategies
The synthesis of derivatives of related heterocyclic systems often involves building the core ring structure with the desired functional groups already in place or introduced at an early stage, rather than interconverting them on the final scaffold. For example, various substituted 4-arylthieno[2,3-b]pyridine-2-carboxamides are synthesized through a multi-step sequence that involves constructing the substituted thienopyridine ring first, followed by amide coupling reactions. mdpi.comacs.org Similarly, derivatives of 3-aminopyrazine-2-carboxamides are typically prepared by aminolysis of a corresponding ester or by using a coupling agent on the pyrazine-2-carboxylic acid precursor. nih.govnih.gov These strategies underscore that de novo synthesis is often preferred over functional group interconversion on the fully assembled and functionalized heterocycle.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallographic Investigations of 3-(Methylamino)pyridine-2-carboxamide and its Analogs
While a specific single-crystal X-ray structure for this compound is not extensively reported in publicly available literature, analysis of closely related pyridine-2-carboxamide derivatives provides significant insights into the likely solid-state arrangement.
Crystal Packing and Intermolecular Interactions
The crystal packing of pyridine (B92270) carboxamides is heavily influenced by hydrogen bonding and π-π stacking interactions. In analogs such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the molecules often arrange in layered structures. nih.gov These layers can be parallel or perpendicular to one another, creating complex, well-ordered three-dimensional lattices. nih.gov
A primary determinant of the crystal packing is the formation of intermolecular hydrogen bonds. The amide and methylamino groups in this compound are both capable of acting as hydrogen bond donors, while the pyridine nitrogen, the carbonyl oxygen, and the nitrogen of the methylamino group can act as acceptors. This allows for the formation of extensive hydrogen-bonding networks. For instance, in N′-aminopyridine-2-carboximidamide, a related compound, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming a two-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar strong N—H···O and N—H···N hydrogen bonds, leading to a stable, high-melting crystalline solid, a characteristic observed in analogous thienopyridine carboxamides. nih.gov
Conformational Analysis within the Crystalline State
The conformation of pyridine carboxamides in the solid state is dictated by the minimization of steric hindrance and the maximization of favorable intermolecular interactions. The relative orientation of the pyridine ring and the carboxamide group is of particular interest. In many pyridine-2-carboxamide derivatives, the amide group is nearly coplanar with the pyridine ring to facilitate conjugation. For example, in N-(pyridine-2-carbonyl)pyridine-2-carboxamide, the molecule is essentially planar. nih.gov
However, substitutions on the pyridine ring can induce conformational changes. In the case of 3-fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, the two pyridine rings are not coplanar, exhibiting a dihedral angle of 29.73 (11)°. nih.gov For this compound, intramolecular hydrogen bonding between the methylamino proton and the carbonyl oxygen or the pyridine nitrogen could play a crucial role in determining its preferred conformation in the crystalline state, likely favoring a planar arrangement to maximize electronic delocalization and intramolecular hydrogen bond strength.
High-Resolution Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for confirming the chemical structure and probing the conformational dynamics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Multidimensional Analysis
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound. The chemical shifts of the protons and carbons provide information about their local electronic environment. For instance, ¹H NMR data for related compounds like 3-(aminomethyl)pyridine (B1677787) show distinct signals for the pyridine ring protons and the aminomethyl protons. chemicalbook.com
Advanced, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for unambiguous assignment of all proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is invaluable for connecting different parts of the molecule. These techniques have been successfully applied to structurally similar 3-aminothieno[2,3-b]pyridine-2-carboxamides to confirm their complex structures. nih.gov For this compound, HMBC would be crucial in confirming the connectivity between the methyl group and the pyridine ring via the nitrogen atom, as well as the connection of the carboxamide group to the C2 position of the pyridine ring.
The following table shows the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.2 - 7.5 | 120 - 125 |
| Pyridine-H5 | 6.5 - 6.8 | 110 - 115 |
| Pyridine-H6 | 8.0 - 8.3 | 145 - 150 |
| NH-CH₃ | 2.8 - 3.1 (singlet) | 30 - 35 |
| NH (amino) | 5.0 - 6.0 (broad) | - |
| C=O | - | 165 - 170 |
| C2-Pyridine | - | 155 - 160 |
| C3-Pyridine | - | 140 - 145 |
| Amide-NH₂ | 7.5 - 8.5 (broad) | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The key vibrational modes are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H (Amide) | Stretching | 3100 - 3500 | Strong |
| N-H (Amino) | Stretching | 3100 - 3500 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |
| C=O (Amide I) | Stretching | 1650 - 1690 | Strong |
| N-H (Amide II) | Bending | 1550 - 1640 | Medium |
| C=C, C=N (Pyridine) | Ring Stretching | 1400 - 1600 | Medium-Strong |
| N-O₂ (Nitro group in analogs) | Asymmetric Stretch | 1500 - 1580 | Strong (IR) |
| N-O₂ (Nitro group in analogs) | Symmetric Stretch | 1300 - 1370 | Strong (IR) |
Theoretical studies on related molecules like pyridine-3-carboxamide (B1143946) have shown that hydrogen bonding significantly affects the vibrational frequencies of the N-H stretching modes, causing a red shift (a shift to lower wavenumbers). nih.gov This phenomenon would be expected for this compound due to both inter- and potential intramolecular hydrogen bonding. The position and shape of the amide I band are also sensitive to conformation and hydrogen bonding, providing further structural insights. nih.gov
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of the molecular formula (C₈H₁₀N₄O for the protonated molecule, [M+H]⁺). This has been demonstrated for analogous compounds like 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. nih.gov
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the methylamino group, which is a common fragmentation pathway for aliphatic amines. libretexts.org
Loss of the amide group: Fragmentation involving the loss of the -CONH₂ group (44 Da).
Loss of the methylamino group: Fragmentation involving the loss of the -NHCH₃ group (30 Da).
Cleavage of the pyridine ring: More complex fragmentation patterns resulting from the opening of the pyridine ring.
Studies on the fragmentation of related ketamine analogs show characteristic losses of the amine substituent and subsequent fragmentation of the cyclic structure, which can serve as a model for predicting the fragmentation of this compound. mdpi.com
Computational Chemistry and Theoretical Modelling of 3 Methylamino Pyridine 2 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(Methylamino)pyridine-2-carboxamide, DFT calculations would typically be employed to determine its fundamental electronic and molecular properties.
Optimized Geometries and Energetics
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting data would include precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | Data not available |
| Bond Length | C2-C(O)NH2 | Data not available |
| Bond Length | C3-N(H)CH3 | Data not available |
| Bond Angle | C2-C3-N(H)CH3 | Data not available |
| Dihedral Angle | N1-C2-C3-N | Data not available |
Note: This table is for illustrative purposes only, as specific calculated values for this compound are not found in the available literature.
The total electronic energy and thermodynamic properties such as enthalpy, Gibbs free energy, and entropy in the ground state would also be calculated. These energetic parameters are vital for understanding the molecule's stability and reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would provide insights into its potential as an electron donor or acceptor in chemical reactions.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only, as specific calculated values for this compound are not found in the available literature.
Charge Distribution and Electrostatic Potential Maps
DFT calculations can determine the distribution of electron density within the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps. These maps show the electrostatic potential on the surface of the molecule, with different colors representing regions of positive and negative potential. Red areas (negative potential) indicate regions prone to electrophilic attack, while blue areas (positive potential) are susceptible to nucleophilic attack. This analysis for this compound would identify the reactive sites on the molecule, such as the nitrogen and oxygen atoms which are expected to be electron-rich.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can reveal the different conformations that this compound can adopt in solution or in a biological environment. This is particularly important for understanding how the molecule might interact with a biological target, as its shape can change upon binding.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, are instrumental in studying the mechanisms of chemical reactions. For this compound, these studies could be used to investigate its synthesis, degradation pathways, or its interaction with other molecules. By calculating the energies of reactants, products, and transition states, researchers can determine the activation energy and reaction rates, providing a detailed understanding of the reaction's feasibility and kinetics.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule's bonds, while calculated NMR chemical shifts can help in the assignment of signals in experimental NMR spectra.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch | Methylamino | Data not available |
| C=O stretch | Carboxamide | Data not available |
| C-N stretch | Pyridine (B92270) ring | Data not available |
Note: This table is for illustrative purposes only, as specific calculated values for this compound are not found in the available literature.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.netnih.gov For this compound and its analogues, QSPR serves as a powerful predictive tool in the rational design of new chemical entities with desired characteristics, accelerating the development process by prioritizing synthesis of the most promising candidates. researchgate.net
The fundamental principle of QSPR is that the structural arrangement of a molecule, including its electronic, steric, and lipophilic characteristics, dictates its properties. nih.gov By quantifying these structural attributes using numerical values known as molecular descriptors, statistical models can be constructed to predict properties of interest. researchgate.net
Methodology of QSPR Model Development
The development of a robust QSPR model for derivatives of this compound would typically involve several key steps:
Dataset Compilation: A diverse set of molecules structurally related to this compound with experimentally determined values for the property of interest (e.g., solubility, binding affinity, permeability) is assembled.
Structure Optimization and Descriptor Calculation: The three-dimensional structure of each molecule in the dataset, including the parent compound this compound, is computationally optimized to its lowest energy conformation. Following this, a wide array of molecular descriptors is calculated. scilit.com These descriptors fall into several categories:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts. researchgate.net
Topological Descriptors: These are numerical representations of molecular connectivity and shape, derived from the 2D graph of the molecule. nih.govnih.gov
Quantum-Chemical Descriptors: Derived from molecular orbital calculations, these descriptors provide insight into electronic properties like the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and charge distributions on specific atoms. nih.gov
Geometric Descriptors: These 3D descriptors relate to the size and shape of the molecule.
Model Building and Validation: Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the observed property. nih.govresearchgate.net The dataset is typically divided into a training set for building the model and a test set for evaluating its predictive power on compounds not used in its creation. nih.gov The model's robustness is assessed using metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). nih.govscilit.com
Application in Chemical Design
Once a validated QSPR model is established, it can be used to predict the properties of novel, yet-to-be-synthesized derivatives of this compound. This in silico screening allows chemists to:
Prioritize Candidates: Focus synthetic efforts on molecules predicted to have the most favorable property profiles.
Guide Structural Modifications: Understand which structural features positively or negatively influence a specific property. For instance, a model might reveal that increasing the polar surface area while maintaining a certain lipophilicity enhances aqueous solubility.
Explore Chemical Space: Rapidly evaluate a large virtual library of potential derivatives without the need for extensive initial synthesis and testing. nih.gov
Illustrative Molecular Descriptors and Properties
For a molecule like this compound, a QSPR study would involve the calculation of numerous descriptors to model various properties. The table below provides examples of descriptors that would be relevant for building such a model.
| Descriptor Category | Specific Descriptor Example | Potential Property Correlation |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Solubility, Permeability |
| Constitutional | Number of H-bond Donors (nDon) | Solubility, Target Binding |
| Constitutional | Number of H-bond Acceptors (nAcc) | Solubility, Target Binding |
| Topological | Topological Polar Surface Area (TPSA) | Membrane Permeability, Bioavailability |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, Absorption |
| Quantum-Chemical | Energy of LUMO (ELUMO) | Reactivity, Metabolic Stability |
| Quantum-Chemical | Dipole Moment | Polarity, Solubility |
Hypothetical QSPR Model for Solubility
To illustrate, a QSPR model for predicting the aqueous solubility (LogS) of a series of this compound analogues might yield a linear equation like the following:
LogS = 0.75 - 0.01 * MW - 0.5 * LogP + 0.02 * TPSA
The table below presents hypothetical data for a set of designed analogues based on this model, showcasing how QSPR facilitates the comparison and selection of candidates prior to synthesis.
| Compound ID | Modification on Parent Structure | MW | LogP | TPSA (Ų) | Predicted LogS |
|---|---|---|---|---|---|
| Parent | This compound | 151.17 | 0.8 | 68.5 | 0.22 |
| Analogue 1 | Add -OH to pyridine ring | 167.17 | 0.5 | 88.7 | -0.15 |
| Analogue 2 | Replace -CH₃ with -CF₃ | 205.14 | 1.5 | 68.5 | -1.68 |
| Analogue 3 | Add -F to pyridine ring | 169.16 | 1.0 | 68.5 | -0.92 |
Through these computational models, the design of novel molecules based on the this compound scaffold can be systematically and efficiently advanced, reducing the trial-and-error inherent in traditional chemical synthesis and optimizing for desired properties. researchgate.netmdpi.com
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in Pyridine (B92270) Carboxamide Architectures
Hydrogen bonding plays a pivotal role in dictating the solid-state structures of pyridine carboxamide derivatives. The amide functionality (–CONH–) is a classic hydrogen bond donor (N–H) and acceptor (C=O), while the pyridine nitrogen atom and the methylamino group introduce additional acceptor and donor sites, respectively. In architectures of related pyridine-2-carboxamides, extensive hydrogen-bonded networks are commonly observed. For instance, in symmetrically substituted pyridine-2-carboxamides, one-dimensional chains are often formed through complementary pairs of amide N-H···O hydrogen bonds. researchgate.net
In the case of 3-(Methylamino)pyridine-2-carboxamide, several hydrogen bonding motifs can be envisaged. Intramolecular hydrogen bonding could occur between the methylamino N-H and the carbonyl oxygen or the pyridine nitrogen, which would influence the planarity and conformation of the molecule. Intermolecularly, the amide groups can form robust head-to-tail chains or dimeric motifs. The methylamino group can also participate in intermolecular hydrogen bonds, further extending the network into two or three dimensions. The presence of the methyl group on the amine might introduce some steric hindrance, potentially influencing the preferred hydrogen bonding patterns compared to a primary amine substituent.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |
| Amide N-H | Amide C=O | Intermolecular | 1D Chains, Dimers |
| Methylamino N-H | Amide C=O | Intermolecular | 2D/3D Networks |
| Methylamino N-H | Pyridine N | Intermolecular/Intramolecular | Sheets, Stabilized Conformations |
| Amide N-H | Pyridine N | Intramolecular | Stabilized Conformations |
Coordination Chemistry of this compound as a Ligand
The pyridine nitrogen and the amide oxygen of picolinamide (B142947) derivatives are well-known to act as a bidentate chelating unit for a variety of metal ions. nih.gov The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry.
Metal Ion Complexation and Stoichiometry
This compound is expected to form stable complexes with a range of transition metals such as copper(II), zinc(II), and cobalt(II). cam.ac.uk The stoichiometry of these complexes can vary depending on the metal-to-ligand ratio, the nature of the metal salt, and the reaction conditions. Typically, 1:1, 1:2, and even 1:3 metal-to-ligand complexes can be formed. chemcd.com For example, with a metal(II) ion, one might expect to form complexes of the type [M(L)Cl₂], M(L)₂₂, or M(L)₃₂, where L represents the this compound ligand.
Structural Analysis of Metal-Ligand Complexes
Table 2: Expected Coordination Properties of this compound with Transition Metals
| Metal Ion | Expected Stoichiometry (M:L) | Probable Coordination Geometry | Potential Denticity |
| Cu(II) | 1:1, 1:2 | Square Planar, Distorted Octahedral | Bidentate (N,O) |
| Zn(II) | 1:2, 1:3 | Tetrahedral, Distorted Octahedral | Bidentate (N,O) |
| Co(II) | 1:2 | Tetrahedral, Octahedral | Bidentate (N,O) |
Self-Assembly Phenomena in Pyridine Carboxamide Systems
The ability of pyridine carboxamides to engage in directional and predictable non-covalent interactions makes them excellent candidates for the construction of self-assembled supramolecular structures. The interplay of hydrogen bonding and π-stacking can lead to the formation of well-defined architectures such as tapes, sheets, and more complex three-dimensional networks. nih.gov The specific substitution pattern on the pyridine ring and the amide nitrogen significantly influences the final self-assembled structure.
Role of π-Stacking and Other Weak Interactions in Supramolecular Assemblies
The methylamino substituent in this compound could influence the π-stacking arrangement. As an electron-donating group, it can affect the electron density of the pyridine ring, potentially modifying the nature and strength of the π-π interactions. Furthermore, weak C-H···π interactions involving the methyl group and the aromatic ring of a neighboring molecule could provide additional stabilization to the supramolecular assembly.
Applications in Chemical Sciences
Pyridine (B92270) Carboxamide Scaffolds in Organic Synthesis Methodology Development
Pyridine carboxamide scaffolds are fundamental building blocks in organic synthesis, valued for their inherent chemical properties and their ability to be transformed into more complex molecular architectures. nih.gov The pyridine ring is a unique heteroaromatic system, and its derivatives are widely used in the design and synthesis of new compounds. nih.gov The presence of the carboxamide group at the 2-position introduces additional reaction sites and influences the electronic properties of the pyridine ring.
These scaffolds serve as key intermediates in the synthesis of various molecules, including those with potential pharmaceutical applications. google.com The synthesis of 3-(Methylamino)pyridine-2-carboxamide itself has been documented as a step in the creation of more complex heterocyclic compounds. For instance, it has been used as a reactant in a process involving ethyl chloroformate, highlighting its role as an intermediate that can be further functionalized. google.com
The development of synthetic methodologies often involves creating a library of related compounds to explore structure-activity relationships. The existence of various substituted analogs, such as N-methyl-3-(methylamino)pyridine-2-carboxamide and 5-Ethyl-3-(methylamino)pyridine-2-carboxamide, demonstrates the synthetic accessibility and modular nature of this scaffold. nih.govnih.gov Chemists can systematically alter the substituents on the pyridine ring or the carboxamide nitrogen to fine-tune the properties of the final molecule. This adaptability makes the pyridine carboxamide core a valuable tool for developing new synthetic methods and for building libraries of compounds for screening purposes.
| Compound Derivative | Molecular Formula | PubChem CID |
| N-methyl-3-(methylamino)pyridine-2-carboxamide | C₈H₁₁N₃O | 118043172 nih.gov |
| 5-Ethyl-3-(methylamino)pyridine-2-carboxamide | C₉H₁₃N₃O | 68172819 nih.gov |
| 4-(Methylamino)pyridine-2-carboxamide | C₇H₉N₃O | 43517589 uni.lu |
| N-[3-(methylamino)propyl]pyridine-2-carboxamide | C₁₀H₁₅N₃O | 1845802 echemi.com |
This table presents a selection of structurally related analogs of this compound, illustrating the diversity of derivatives that can be synthesized from the core pyridine carboxamide scaffold.
Potential in Material Science and Functional Material Design
The pyridine carboxamide structure is of significant interest in material science due to its excellent coordination capabilities. The arrangement of the pyridine nitrogen, the amide nitrogen, and the carbonyl oxygen creates a pincer-like chelation site that can bind strongly to a variety of metal ions. This property is the foundation for designing advanced functional materials.
Specifically, pyridine-2,6-dicarboxamide scaffolds, which are structurally related to this compound, have been extensively used to create complex coordination compounds. rsc.org Researchers have synthesized mono-, di-, tri-, and even tetranuclear copper(II) complexes using these types of ligands. rsc.org In these structures, the deprotonated amide nitrogen atoms, along with the central pyridine nitrogen, form stable complexes with the metal centers. rsc.org
Extrapolating from these findings, this compound possesses the necessary functional groups to act as a ligand for metal ions. The pyridine nitrogen and the carboxamide group can coordinate with a metal center. The methylamino group at the 3-position could further influence the electronic properties and steric environment of the coordination pocket, potentially leading to materials with unique catalytic, magnetic, or optical properties. The design of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular clusters could be explored using this scaffold, leading to new materials for gas storage, separation, or catalysis.
| Scaffold Type | Coordinating Atoms | Example Metal Complexes | Reference |
| Pyridine-2,6-dicarboxamide | Pyridine N, Amide N, Carbonyl O | Copper(II) | rsc.org |
| This compound | Pyridine N, Amide N, Carbonyl O | (Potential) | N/A |
This table compares the known coordination behavior of a related scaffold with the potential behavior of this compound, highlighting the key atoms involved in metal binding.
Role as Chemical Probes for Fundamental Research
A chemical probe is a small molecule used to study and manipulate biological systems or other chemical processes. The ability of pyridine carboxamides to bind selectively to specific ions or molecules makes them excellent candidates for the development of chemical sensors and probes. The binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or light emission (fluorescent sensor).
The coordination chemistry of the pyridine carboxamide scaffold is central to its application as a chemical probe. The binding of a target analyte, such as a metal cation or a small anion, to the scaffold can perturb the electronic structure of the molecule, leading to an observable spectroscopic response. For example, the complexation of copper ions by pyridine dicarboxamide ligands demonstrates the scaffold's capacity to interact specifically with metal ions, a foundational requirement for a metal ion sensor. rsc.org
The this compound scaffold is a promising platform for designing novel chemical probes. The core structure provides the essential binding site, while the methylamino substituent offers a point for chemical modification. This group can be altered to tune the probe's selectivity and sensitivity for a particular target. By attaching a fluorophore or chromophore to the scaffold, researchers could develop probes where analyte binding modulates the photophysical properties. Such probes would be invaluable tools for fundamental research, enabling the detection and quantification of important species in environmental or biological samples.
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from hydrolysis byproducts (e.g., pyridine-2-carboxylic acid).
- NMR : ¹H/¹³C NMR confirms regiochemistry; the methylamino proton appears as a broad singlet (δ 3.1–3.3 ppm), while carboxamide protons resonate at δ 7.8–8.2 ppm.
- Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns for Cl or F substituents .
How can computational methods predict the binding affinity of this compound with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Used to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target interaction.
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over time; for example, studies on JNJ-47965567 (a related pyridinecarboxamide) revealed key hydrogen bonds with kinase domains .
- Quantum Chemical Calculations : Validate crystallographic data by comparing computed vs. experimental bond lengths/angles .
What strategies resolve contradictions in crystallographic data during structure determination of pyridinecarboxamide derivatives?
Advanced Research Question
- Data Validation Tools : Use PLATON to check for missed symmetry or twinning.
- Alternative Refinement Models : For ambiguous electron density (e.g., disordered methyl groups), apply ISOR or SIMU restraints in SHELXL.
- Complementary Techniques : Pair SC-XRD with PXRD or solid-state NMR to confirm bulk phase purity .
Are there known coordination complexes involving this compound, and how do they affect reactivity?
Advanced Research Question
- Metal Coordination : The pyridine nitrogen and carboxamide oxygen act as bidentate ligands. Silver(I) complexes (e.g., [Ag(2-amino-3-methylpyridine)₂]NO₃ ) exhibit enhanced antimicrobial activity due to ligand-to-metal charge transfer .
- Catalytic Applications : Copper(II) complexes facilitate C–H activation in cross-coupling reactions, leveraging the methylamino group’s electron-donating properties .
How can stability studies inform the storage and handling of this compound?
Basic Research Question
- Degradation Pathways : Hydrolysis of the carboxamide group under acidic/alkaline conditions generates pyridine-2-carboxylic acid.
- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid photodegradation .
What role does isotopic labeling play in metabolic studies of this compound?
Advanced Research Question
- Tracer Techniques : ¹⁴C-labeled analogs track metabolic pathways via LC-MS/MS , identifying major metabolites like DX-CA-[S2200] (a dealkylated derivative) .
- Deuterium Labeling : ²H at the methylamino position reduces hepatic clearance by blocking CYP3A4-mediated oxidation .
How are high-throughput screening (HTS) assays designed for pyridinecarboxamide derivatives?
Advanced Research Question
- Assay Design : Fluorescence polarization (FP) assays measure binding to targets like kinases. For example, UM-164 trifluoroacetate (a pyridinecarboxamide inhibitor) was optimized using IC₅₀ values from 384-well plate assays .
- Data Analysis : Use Z’-factor calculations to validate assay robustness; values >0.5 indicate high reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
